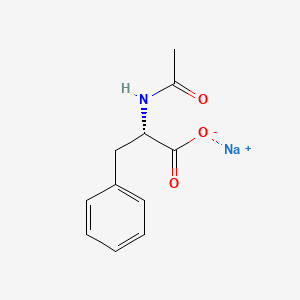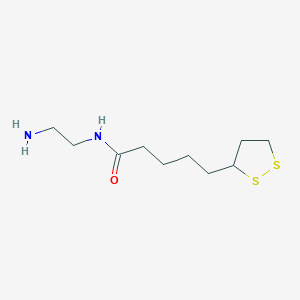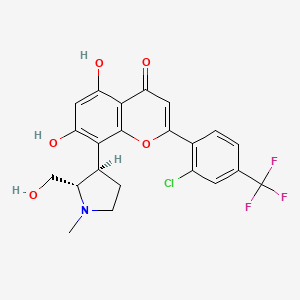![molecular formula C15H23N3O3S B11930501 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)
6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It is specifically active against Gram-negative bacteria by binding to penicillin-binding protein 2 (PBP2). This compound is primarily used in the treatment of urinary tract infections and has also been employed to treat typhoid and paratyphoid fever .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mecillinam is synthesized from the 6-aminopenicillanic acid (6-APA) nucleus. The process involves the substitution of an amidino group at the 6 position in the β-lactam ring. One method involves using acetal as a raw material and organic alkali as a catalyst. The reaction does not require recrystallization, resulting in a product with over 95% purity and a yield of about 75% .
Industrial Production Methods: In an industrial setting, mecillinam is produced by adding 6-aminopenicillanic acid to dehydrated alcohol, followed by the addition of triethylamine and acetal under controlled temperature conditions. The mixture is then subjected to vacuum decompression and decolorization using activated carbon .
Analyse Des Réactions Chimiques
Types of Reactions: Mecillinam undergoes various chemical reactions, including substitution reactions due to its β-lactam ring structure. It is susceptible to hydrolysis by β-lactamase enzymes, which can open the β-lactam ring and render the compound inactive .
Common Reagents and Conditions: The compound is often used in combination with β-lactamase inhibitors such as clavulanic acid to prevent its degradation. Mecillinam is also known to form penicilloate, which can lead to hypersensitivity reactions .
Major Products Formed: The primary product formed from the hydrolysis of mecillinam is penicilloate, an inactive substance. When combined with β-lactamase inhibitors, the major products are the active forms of the antibiotic that retain their antibacterial properties .
Applications De Recherche Scientifique
Mécanisme D'action
Mecillinam exerts its antibacterial effects by binding specifically to penicillin-binding protein 2 (PBP2) in the bacterial cell wall. This interaction inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the formation of osmotically-stable round cells and ultimately causing bacterial cell death . The mechanism of action is similar across various Gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Klebsiella aerogenes .
Comparaison Avec Des Composés Similaires
Ampicillin: A broad-spectrum penicillin antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
Cefuroxime: A second-generation cephalosporin antibiotic with a broader spectrum of activity compared to mecillinam.
Piperacillin/Tazobactam: A combination antibiotic that includes a β-lactamase inhibitor to enhance its efficacy against β-lactamase-producing bacteria.
Meropenem: A broad-spectrum carbapenem antibiotic with high efficacy against a wide range of bacterial infections.
Uniqueness of Mecillinam: Mecillinam is unique in its high specificity for penicillin-binding protein 2 (PBP2) and its effectiveness against Gram-negative bacteria, particularly in urinary tract infections. Unlike other β-lactam antibiotics, mecillinam is less susceptible to degradation by β-lactamase enzymes when used in combination with β-lactamase inhibitors .
Propriétés
IUPAC Name |
6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVAEOLVKTZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)


![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)

![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)



